2-Chloro-N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)acetamide
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Overview
Description
2-Chloro-N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)acetamide is a complex organic compound that features a chloroacetamide group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)acetamide typically involves the reaction of 1,2,3,4-tetrahydro-4-phenyl-2-naphthalenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved may include inhibition of specific signaling cascades or modulation of gene expression.
Comparison with Similar Compounds
2-Chloro-N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)acetamide can be compared with other chloroacetamide derivatives and tetrahydronaphthalene compounds:
Similar Compounds: this compound, this compound, and this compound.
Uniqueness: The unique combination of the chloroacetamide group and the tetrahydronaphthalene ring system imparts distinct chemical reactivity and biological activity to this compound, making it valuable for specific research applications.
Properties
CAS No. |
134865-76-2 |
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Molecular Formula |
C18H18ClNO |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
2-chloro-N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C18H18ClNO/c19-12-18(21)20-15-10-14-8-4-5-9-16(14)17(11-15)13-6-2-1-3-7-13/h1-9,15,17H,10-12H2,(H,20,21) |
InChI Key |
VKBMUJCDAZKJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1C3=CC=CC=C3)NC(=O)CCl |
Origin of Product |
United States |
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